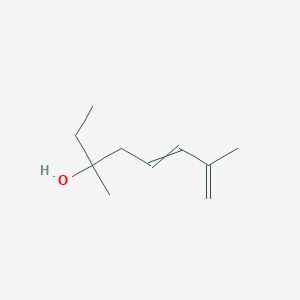

3,7-Dimethylocta-5,7-dien-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55050-42-5 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

3,7-dimethylocta-5,7-dien-3-ol |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h6-7,11H,2,5,8H2,1,3-4H3 |

InChI Key |

KLYVQILFZJTKGL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC=CC(=C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,7 Dimethylocta 5,7 Dien 3 Ol and Analogues

Total Synthesis Approaches

Total synthesis aims to construct complex molecules from simpler, commercially available starting materials. The approaches can be broadly categorized by how the molecular backbone is assembled.

The synthesis of dienols and related terpene alcohols often begins with abundant natural precursors known as isoprenoids. nih.gov These foundational molecules, derived from isoprene (B109036) units, provide a convenient starting point for creating more complex structures. nih.govmdpi.com For instance, the chiral pool monoterpene linalool (B1675412) can serve as a starting material for creating other valuable compounds. nih.gov A common industrial precursor, dehydrolinalool (3,7-dimethyloct-6-en-1-yn-3-ol), is synthesized via the ethynylation of methylheptenone with acetylene. chemicalbook.com This intermediate is valuable in the fragrance industry and for further chemical transformations. chemicalbook.com

Other isoprenoids like geranyl acetate (B1210297) and neryl acetate are used to produce analogues such as (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol through stereoselective methods. researchgate.net Similarly, isomers like (Z)-3,7-dimethylocta-2,6-dien-1-ol can be prepared by reducing the corresponding ester, methyl (Z)-3,7-dimethylocta-2,6-dienoate, with reagents like lithium aluminum hydride. prepchem.com The broader valorization of terpenes such as α-pinene and β-pinene through chemical conversions is a key strategy for producing a wide array of terpenoid compounds. mdpi.com

| Precursor | Reagents/Process | Product |

| Methylheptenone | Acetylene, KOH, Liquid NH₃ | 3,7-Dimethyloct-6-en-1-yn-3-ol (Dehydrolinalool) chemicalbook.com |

| Geranyl Acetate | Rearrangement of 2,3-epoxy alcohol | (3R,6S)-3,7-Dimethylocta-1,7-dien-3,6-diol researchgate.net |

| Methyl (Z)-3,7-dimethylocta-2,6-dienoate | Lithium aluminum hydride | (Z)-3,7-Dimethylocta-2,6-dien-1-ol prepchem.com |

| (-)-Linalool | Allylic oxidation (e.g., SeO₂) | Enal intermediates for further synthesis nih.gov |

Synthetic efficiency can be significantly enhanced by adopting either convergent or divergent strategies.

Conversely, a divergent synthesis starts from a central core molecule and progressively adds building blocks, or it uses a common intermediate to generate a library of related but distinct compounds. researchgate.netwikipedia.org This method is particularly useful for creating a range of structural analogues for screening purposes. wikipedia.org For example, a central dienol precursor could be subjected to various reagents to produce a family of related terpenoid structures. wikipedia.orgnih.gov

Targeted Functionalization and Selective Transformations

Achieving the precise structure of 3,7-dimethylocta-5,7-dien-3-ol requires exquisite control over the placement and three-dimensional orientation of its double bonds and hydroxyl group.

The placement of double bonds (regioselectivity) and the control of their geometry (stereocontrol) are critical. stackexchange.commasterorganicchemistry.com In elimination reactions, reaction conditions can be tuned to favor the formation of the more substituted (thermodynamic, or Zaitsev) double bond or the less substituted (kinetic, or Hofmann) one. stackexchange.comkhanacademy.org For conjugated systems like dienols, methods such as the Diels-Alder reaction can be employed, where the regioselectivity is governed by the electronic properties of the diene and dienophile. masterorganicchemistry.comyoutube.com

Stereocontrol, which dictates the spatial arrangement of atoms, is crucial for obtaining the desired isomer. nih.govsemanticscholar.org The use of chiral auxiliaries or catalysts can direct the formation of one stereoisomer over others. rsc.org For instance, the presence of a specific substituent on a diene can dramatically influence the stereochemical outcome of a cycloaddition reaction, yielding a single stereoisomer. rsc.org Furthermore, rearrangements of chiral sulfoxides can be used to generate acyclic 1,4-diols with high diastereoselectivity, transferring chirality from a sulfur atom to the newly formed stereocenters. nih.govacs.orgnih.gov

| Synthetic Challenge | Method | Outcome/Principle |

| Regioselectivity | Control of elimination conditions (base, temp) | Formation of specific double bond isomers (e.g., kinetic vs. thermodynamic enolate). stackexchange.comkhanacademy.org |

| Regioselectivity | Diels-Alder Reaction | Predictable connectivity based on frontier molecular orbitals of reactants. masterorganicchemistry.comyoutube.com |

| Stereocontrol | Diels-Alder with chiral dienols | Use of chiral substrates or catalysts to achieve high π-diastereofacial and endo/exo selection. rsc.org |

| Stereocontrol | Sulfoxide-Sulfenate Rearrangement | Generation of multiple stereocenters with high diastereomeric ratio from enantiopure 2-sulfinyl dienes. nih.gov |

The precise installation of the hydroxyl (-OH) group with a specific 3D orientation is a key synthetic challenge. Several methods exist for the stereoselective hydroxylation of alkenes and other precursors.

One common approach is the dihydroxylation of an alkene, which can be controlled to produce either syn- or anti-diols. youtube.com The Sharpless asymmetric dihydroxylation, which uses osmium tetroxide and a chiral ligand derived from quinine, is a powerful method for introducing two hydroxyl groups with a predictable stereochemistry. wikipedia.org For introducing a single hydroxyl group, the asymmetric hydroxylation of enolates using chiral N-sulfonyloxaziridines is an effective strategy. acs.org

Biocatalysis offers a highly selective alternative. Enzymes like cytochrome P450 can be engineered through directed evolution to catalyze the hydroxylation of C-H bonds at specific positions (regioselectivity) and with complete control over the stereochemistry. nih.gov The use of "decoy molecules" with wild-type enzymes can also influence the stereochemical outcome of hydroxylation reactions. rsc.org

| Method | Reagents/Catalyst | Stereochemical Outcome |

| Alkene Dihydroxylation | Osmium Tetroxide (OsO₄) | Syn-addition of two -OH groups across a double bond. youtube.com |

| Alkene Dihydroxylation | Epoxidation followed by ring-opening | Anti-addition of two -OH groups across a double bond. youtube.com |

| Asymmetric Hydroxylation | Sharpless Dihydroxylation (OsO₄, chiral ligand) | Enantioselective formation of diols. wikipedia.org |

| Asymmetric Hydroxylation | N-Sulfonyloxaziridines | Enantioselective α-hydroxylation of ketone enolates. acs.org |

| Biocatalysis | Engineered Cytochrome P450 enzymes | Highly regio- and stereoselective C-H hydroxylation. nih.gov |

Green Chemistry Approaches in Dienol Synthesis

Modern synthetic chemistry increasingly emphasizes sustainability. Green chemistry principles are being applied to the synthesis of terpenes and their derivatives to reduce environmental impact. vapourtec.com A key aspect is the use of renewable feedstocks, and terpenes themselves, being abundant plant-derived hydrocarbons, are an excellent example. mdpi.comemerald.com

One major goal is to replace hazardous organic solvents with more environmentally benign alternatives like water. rsc.org For example, the copper-catalyzed oxidation of α-pinene has been successfully performed in water using micellar conditions, which help solubilize the organic substrate. rsc.org This approach not only avoids volatile organic solvents but can also lead to high conversions and yields of valuable oxygenated products. rsc.org

Biocatalysis, as mentioned for hydroxylation, is another cornerstone of green chemistry. The use of enzymes like ene-reductases and alcohol dehydrogenases can replace less selective and more wasteful chemical reagents, particularly for reduction steps that are common in terpene synthesis. polimi.it These biocatalytic methods often proceed under mild conditions (room temperature, neutral pH) and can provide access to specific stereoisomers that are difficult to obtain through traditional chemistry. polimi.it Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, aligns with green principles by minimizing waste and improving process efficiency. mdpi.com

Comparison of Synthetic Efficiency, Atom Economy, and Yields

Atom Economy , a concept central to green chemistry, offers a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.com It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy indicates a more efficient process with less waste generation. primescholars.com Reactions like additions and rearrangements that incorporate all reactant atoms into the product have a 100% atom economy in theory. chemicalbook.com In contrast, substitution and elimination reactions generate by-products, thus lowering their atom economy. primescholars.com

Yield refers to the actual amount of product obtained from a reaction, expressed as a percentage of the theoretical maximum. While a high yield is desirable, it does not solely define an efficient reaction, as a high-yield process can still have poor atom economy and generate significant waste. nih.gov

Catalytic methods often present a more efficient alternative. A patented single-step method to produce the analogue 3,7-dimethyl-5,7-octadiene-1-ol via palladium-catalyzed dehydration reports high yields and cost-saving benefits. Similarly, palladium-catalyzed reactions have been used for synthesizing diyne diol analogues, though yields can be moderate. nih.gov For example, the synthesis of 2,7-Dimethylocta-3,5-diyne-2,7-diol using a palladium catalyst resulted in a 20% yield. nih.gov

The following table provides a comparative overview of different synthetic approaches for analogues of this compound.

| Method / Analogue Synthesized | Number of Steps | Key Reagents / Catalyst | Reported Yield | Reference |

|---|---|---|---|---|

| Total Synthesis / 3,7-dimethyl-7-hydroxy-2-octen-1,6-olide | 5 | cis-Geraniol, Oxidizing agents | 47.5% (Overall) | google.com |

| Total Synthesis / 3,7-dimethyl-2,6-octadien-1,6-olide | 5 | cis-Geraniol, Oxidizing agents | 37.3% (Overall) | google.com |

| Catalytic Dehydration / 3,7-dimethyl-5,7-octadiene-1-ol | 1 | Phosphine-palladium complex | High | |

| Catalytic Coupling / 2,7-Dimethylocta-3,5-diyne-2,7-diol | 1 | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | 20% | nih.gov |

To illustrate the concept of atom economy, a plausible Grignard reaction for the synthesis of the target compound, this compound, is analyzed below. This common organometallic reaction, while effective, is not perfectly atom-economical due to the formation of inorganic salts as by-products. The reaction involves the addition of a prenyl Grignard reagent to methyl vinyl ketone.

| Role | Reactant | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Reactant 1 | Prenylmagnesium bromide | C₅H₉BrMg | 173.34 |

| Reactant 2 | Methyl vinyl ketone | C₄H₆O | 70.09 |

| Total Molecular Weight of Reactants | 243.43 | ||

| Product | This compound | C₁₀H₁₈O | 154.25 |

| Atom Economy (%) | (154.25 / 243.43) * 100 ≈ 63.4% |

This calculation demonstrates that even with a 100% yield, only 63.4% of the mass of the reactants is converted into the desired product, with the remaining mass ending up as magnesium salt by-products. This highlights the importance of developing more atom-economical routes, such as catalytic addition reactions, to improve the sustainability of chemical synthesis.

Chemical Reactivity and Mechanistic Studies of 3,7 Dimethylocta 5,7 Dien 3 Ol

Oxidative Transformations and Pathways

The presence of a conjugated diene system and an allylic alcohol makes the molecule susceptible to various oxidative reactions.

Autoxidation is a spontaneous oxidation process that occurs in the presence of atmospheric oxygen. wikipedia.org For organic compounds, this process typically proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. ugent.be In molecules with conjugated diene systems, the allylic positions are particularly susceptible to hydrogen abstraction, leading to the formation of resonance-stabilized radicals.

For 3,7-dimethylocta-5,7-dien-3-ol, the most likely site for initial hydrogen abstraction is the allylic C4 position. This would generate a resonance-stabilized pentadienyl radical. This radical can then react with molecular oxygen (O₂) to form a peroxy radical. The peroxy radical can subsequently abstract a hydrogen atom from another molecule of the dienol to form a hydroperoxide and propagate the radical chain.

The key reactive intermediates in this process are the hydroperoxides. Due to the delocalization of the radical intermediate, oxygen can add at different positions, potentially leading to a mixture of hydroperoxide isomers. A related compound, 7-hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol, has been documented, suggesting the formation of hydroperoxides at the C7 position is a plausible pathway for similar dienols. nih.gov

Table 1: Potential Hydroperoxide Intermediates from Autoxidation

| Intermediate Name | Position of Hydroperoxy Group |

|---|---|

| 4-Hydroperoxy-3,7-dimethylocta-5,7-dien-3-ol | C4 |

The double bonds in this compound can undergo selective oxidation to yield epoxides or diols.

Epoxidation: Reagents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) are commonly used to convert alkenes to epoxides. In a conjugated diene, epoxidation can occur at either of the double bonds. The C5=C6 double bond is generally more electron-rich and sterically accessible than the C7=C8 terminal double bond, suggesting it might be more reactive towards epoxidation. Selective epoxidation would yield products like 5,6-epoxy-3,7-dimethylocta-7-en-3-ol or 7,8-epoxy-3,7-dimethylocta-5-en-3-ol.

Diol Formation (Dihydroxylation): The conversion of the double bonds to vicinal diols can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (like NaHSO₃) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This reaction, known as dihydroxylation, would lead to the formation of tetraols if both double bonds react. For instance, oxidation of the C5=C6 bond would yield 3,7-dimethylocta-7-ene-3,5,6-triol. Enzymatic oxidation of the related monoterpene linalool (B1675412) is known to produce diols, indicating such transformations are biochemically relevant for this class of compounds. researchgate.net

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. quora.comsuniv.ac.inimperfectpharmacy.shop Treatment of this compound with ozone (O₃) followed by a workup step would cleave both the C5=C6 and C7=C8 bonds.

Reductive Workup: Using a reducing agent like zinc (Zn) or dimethyl sulfide (B99878) (DMS) in the workup step would yield smaller carbonyl compounds. Cleavage of the diene system in this compound would be expected to produce propanone, glyoxal, and 3-hydroxy-3-methylpentanal.

Oxidative Workup: Using an oxidizing agent like hydrogen peroxide (H₂O₂) in the workup step would convert any initially formed aldehydes into carboxylic acids.

Table 2: Expected Products of Ozonolysis of this compound

| Workup Condition | Expected Products |

|---|---|

| Reductive (e.g., DMS) | Propanone, Glyoxal, 3-Hydroxy-3-methylpentanal |

Reduction Reactions and Hydrogenation Studies

The double bonds of this compound can be reduced through hydrogenation. wikipedia.org Catalytic hydrogenation, typically employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni), involves the addition of hydrogen (H₂) across the double bonds. youtube.com

The reaction can be controlled to achieve partial or complete saturation.

Complete Hydrogenation: Under standard hydrogenation conditions, both double bonds would be reduced to yield the saturated alcohol, 3,7-dimethyloctan-3-ol .

Partial Hydrogenation: Selective hydrogenation of the less substituted or more accessible double bond is sometimes possible using specific catalysts or controlled reaction conditions. For conjugated dienes, 1,4-addition of hydrogen is also a possible pathway, which would yield an isomeric monoene. The heat of hydrogenation, a measure of stability, is generally lower for conjugated dienes compared to isolated dienes due to the stability imparted by conjugation. youtube.com

Cyclization Reactions and Skeletal Rearrangements

Acyclic terpenoids containing appropriately positioned functional groups and double bonds are well-known to undergo acid-catalyzed cyclization reactions to form various cyclic ethers and alcohols. nih.gov

In the presence of an acid, the tertiary hydroxyl group at C3 can be protonated, forming a good leaving group (water). Departure of water generates a tertiary carbocation at C3. This carbocation is also an allylic carbocation, stabilized by resonance.

While specific studies on this compound are scarce, its structural analog, linalool (3,7-dimethylocta-1,6-dien-3-ol), is known to undergo acid-catalyzed cyclization. researchgate.netymdb.camolport.comnih.govpharmaffiliates.com One of the major pathways for linalool is the intramolecular attack of the C6=C7 double bond on the C3 carbocation, leading to the formation of a six-membered ring and a new carbocation, which can then be trapped by the oxygen atom to form cyclic ethers like nerol oxide or linalool oxide .

A similar mechanistic pathway can be proposed for this compound. The intramolecular nucleophilic attack by the C5=C6 double bond on the C3 carbocation could lead to the formation of a five- or six-membered ring, depending on the mode of attack (Markovnikov vs. anti-Markovnikov addition). The subsequent trapping of the resulting carbocation by the hydroxyl oxygen (before it leaves) or by water could lead to a variety of cyclic ether or diol products. The formation of such terpene-derived cyclic structures is a key process in the biosynthesis of many natural products. nih.govrsc.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,7-dimethyloctan-3-ol |

| 4-Hydroperoxy-3,7-dimethylocta-5,7-dien-3-ol |

| 5,6-epoxy-3,7-dimethylocta-7-en-3-ol |

| 6-Hydroperoxy-3,7-dimethylocta-4,7-dien-3-ol |

| 7,8-epoxy-3,7-dimethylocta-5-en-3-ol |

| 7-hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol |

| Glyoxal |

| Linalool |

| Linalool oxide |

| Nerol oxide |

| Oxalic acid |

| Propanone |

| 3-Hydroxy-3-methylpentanal |

| 3-Hydroxy-3-methylpentanoic acid |

Transition Metal-Catalyzed Rearrangements and Isomerizations

The reactivity of this compound (dehydrolinalool) and related allylic alcohols can be significantly influenced by transition metal catalysts, leading to valuable isomerization and rearrangement products.

Palladium catalysts are particularly effective for the 1,3-isomerization of tertiary allylic alcohols. This process can be followed by aerobic oxidation in a one-pot reaction to convert the initial tertiary alcohol into corresponding enals or enones. acs.org For instance, using palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) in an aqueous solvent system has proven effective for this type of oxidative rearrangement. acs.org While this specific reaction has been demonstrated on various tertiary allylic alcohols, it represents a plausible pathway for the transformation of this compound. acs.org

Furthermore, palladium nanoparticles have been utilized in the selective hydrogenation of dehydrolinalool to produce linalool (3,7-Dimethylocta-1,6-dien-3-ol). This transformation is technically a reduction, but it proceeds through the selective isomerization of the alkyne precursor to an alkene.

| Catalyst System | Reactant | Product(s) | Reaction Type |

| Pd(TFA)₂ / O₂ (aerobic) | Tertiary Allylic Alcohols | β-Disubstituted α,β-Unsaturated Ketones/Enals | Isomerization followed by Oxidation |

| Palladium Nanoparticles / H₂ | Dehydrolinalool | Linalool | Selective Hydrogenation/Isomerization |

This table summarizes transition metal-catalyzed reactions applicable to or demonstrated on this compound and similar tertiary allylic alcohols.

Derivatization Strategies for Octadienols

The functional group handles in this compound—a tertiary alcohol and two double bonds—allow for a variety of derivatization strategies to modify its chemical properties.

Esterification and Etherification Reactions

Esterification: The tertiary hydroxyl group of this compound can undergo esterification to form the corresponding esters. For example, the reaction with acetic anhydride (B1165640) yields dehydrolinalyl acetate (B1210297). This transformation is significant as esters of related terpenols, like linalyl acetate, are valuable compounds in the flavor and fragrance industry.

Etherification: The synthesis of ethers from tertiary alcohols can be challenging due to competing elimination reactions, especially under the basic conditions of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org The Williamson ether synthesis involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.orgjk-sci.com For a tertiary alcohol like this compound, the corresponding tertiary alkoxide is a strong base, which can promote the E2 elimination of the alkyl halide rather than substitution. jk-sci.com

Alternative methods, such as palladium-catalyzed etherification of allylic alcohols using phenols in the presence of a Lewis acid like titanium(IV) isopropoxide, provide a potential route for forming aryl ethers. acs.org While specific examples for this compound are not prevalent in the literature, these general methods for allylic alcohols suggest feasible pathways.

| Reaction Type | Reagent(s) | Functional Group Formed |

| Esterification | Acetic Anhydride | Ester |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide | Ether (potential for competing elimination) |

| Etherification (Pd-catalyzed) | Phenol, Pd-catalyst, Ti(OPr-i)₄ | Aryl Ether |

This table outlines key esterification and potential etherification reactions for this compound.

Formation of Nitrogen-Containing Derivatives (e.g., Triazoles)

The introduction of nitrogen-containing functional groups represents a significant chemical modification. A key strategy involves converting the hydroxyl group into an azide (B81097), which can then be used to construct other nitrogen heterocycles like triazoles.

A direct azidation of alcohols can be achieved using trimethylsilyl (B98337) azide (TMSN₃) with a recyclable solid acid catalyst like Amberlyst-15 in a continuous-flow system. This method is noted for its safety and efficiency and can be applied to a variety of alcohols to produce the corresponding azides. acs.org Once the azide derivative of this compound is formed, it can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, with a terminal alkyne to yield a 1,4-disubstituted 1,2,3-triazole. This two-step sequence provides a modular and efficient route to complex nitrogen-containing derivatives.

While direct azidation of terpene alcohols like linalool is not widely documented, the general applicability of modern azidation methods to alcohols suggests this is a viable synthetic route. nih.gov

Halogenation and Subsequent Elimination Reactions

The double bonds in this compound are susceptible to electrophilic addition of halogens (e.g., Br₂, Cl₂). This can lead to the formation of vicinal dihalides. libretexts.orgfiveable.mepressbooks.pub Subsequent treatment of these dihalides with a strong base can induce a double dehydrohalogenation (an elimination reaction) to form an alkyne. libretexts.orgpressbooks.pubmasterorganicchemistry.comlibretexts.org This sequence provides a method to convert the dienyl system into a more unsaturated structure.

The reaction conditions, particularly the choice of base and solvent, are critical in favoring elimination over competing substitution reactions. docbrown.info For instance, using a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium amide (NaNH₂) in a non-polar solvent typically favors the E2 elimination pathway. masterorganicchemistry.commissouri.edu

A specific example of halogenation is the bromocycloetherification of dehydrolinalool using 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCO), which leads to the formation of cyclic ethers. This demonstrates the potential for intramolecular reactions following halogenation.

| Reaction Sequence | Reagent(s) | Intermediate Product | Final Product |

| Halogenation-Elimination | 1. Br₂ or Cl₂ 2. Strong Base (e.g., NaNH₂) | Vicinal Dihalide | Alkyne |

| Bromocycloetherification | 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCO) | N/A (concerted or stepwise) | Bromo-substituted cyclic ether |

This table summarizes halogenation and subsequent elimination pathways for this compound.

Stereochemical Investigations and Chiral Synthesis of 3,7 Dimethylocta 5,7 Dien 3 Ol

Enantiomeric Forms and Absolute Configuration Determination

The structure of 3,7-Dimethylocta-5,7-dien-3-ol features a stereocenter at the carbon atom bearing the hydroxyl group (C3). This gives rise to two enantiomeric forms: (R)-3,7-Dimethylocta-5,7-dien-3-ol and (S)-3,7-Dimethylocta-5,7-dien-3-ol.

Detailed studies specifically isolating and determining the absolute configuration of the enantiomers of this compound are not extensively documented in the available literature. However, the determination of stereochemistry for analogous compounds, such as the closely related linalool (B1675412), is well-established through methods including chiral gas chromatography and comparison with synthesized standards of known configuration. For instance, the enantiomers of linalool, (S)-(+)-linalool and (R)-(-)-linalool, are routinely separated and identified. nih.govnih.govmolport.compharmaffiliates.com Similarly, the stereochemistry of related diols has been determined after stereoselective synthesis from chiral precursors. researchgate.net

A structurally similar compound, (3R,5E)-3,7-dimethylocta-1,5,7-trien-3-ol, has been identified and its stereochemistry specified in chemical databases, indicating that analytical methods for assigning absolute configurations to these types of molecules are well within the capabilities of modern organic chemistry. nih.gov It is plausible that similar techniques, such as high-performance liquid chromatography (HPLC) on a chiral stationary phase or the analysis of diastereomeric derivatives, could be employed for the enantiomers of this compound.

Table 1: Enantiomeric Forms of this compound

| Enantiomer | IUPAC Name |

| (R)-enantiomer | (3R)-3,7-Dimethylocta-5,7-dien-3-ol |

| (S)-enantiomer | (3S)-3,7-Dimethylocta-5,7-dien-3-ol |

Asymmetric Synthesis Approaches

The synthesis of single enantiomers of chiral molecules is a significant area of chemical research. This can be achieved either by synthesizing a specific enantiomer directly using a chiral influence or by separating a racemic mixture.

Chiral Catalyst-Mediated Reactions

The asymmetric synthesis of this compound using chiral catalysts has not been specifically detailed in the reviewed literature. In principle, the tertiary alcohol could be synthesized via the addition of a vinyl Grignard or vinyllithium (B1195746) reagent to a suitable ketone, or the addition of an acetylide followed by partial reduction. An enantioselective approach would involve the use of a chiral catalyst or a stoichiometric chiral auxiliary to control the facial selectivity of the nucleophilic attack on the ketone.

For other complex chiral molecules, proline-derived organocatalysts and metal complexes are used to achieve high enantiomeric excess in aldol (B89426) and other carbon-carbon bond-forming reactions. These established methodologies could potentially be adapted for the synthesis of the enantiomers of this compound.

Resolution Techniques for Racemic Mixtures

The separation of racemic mixtures (a 1:1 mixture of both enantiomers) is a common strategy for obtaining pure enantiomers. This process is known as chiral resolution. For alcohols, resolution is often achieved by:

Derivatization with a chiral resolving agent: The racemic alcohol is reacted with an enantiomerically pure carboxylic acid or isocyanate to form a mixture of diastereomeric esters or urethanes. These diastereomers have different physical properties and can be separated by standard techniques like chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers yields the pure enantiomers of the original alcohol.

Chiral chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. High-performance liquid chromatography (HPLC) with a chiral column is a powerful and widely used technique for this purpose.

While these are standard techniques, specific protocols for the resolution of racemic this compound are not described in the available scientific reports.

Diastereoselective Transformations

Diastereoselective transformations are reactions that convert a chiral molecule into a product with a new stereocenter, where one diastereomer is formed in preference to the others. For a molecule like (R)- or (S)-3,7-Dimethylocta-5,7-dien-3-ol, a reaction at one of the double bonds could introduce a new stereocenter, leading to the formation of diastereomers.

An example of a diastereoselective transformation in a related system is the synthesis of (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol. researchgate.net In this synthesis, a starting material with a defined stereocenter is converted to a product with a second stereocenter, with control over the relative stereochemistry. This demonstrates that the existing chiral center can influence the stereochemical outcome of a subsequent reaction. However, specific examples of diastereoselective transformations starting from this compound are not documented in the searched literature.

Advanced Spectroscopic and Analytical Characterization of 3,7 Dimethylocta 5,7 Dien 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 3,7-Dimethylocta-5,7-dien-3-ol is available in the public domain.

Advanced 1D and 2D NMR Techniques for Structural Elucidation (e.g., NOESY, COSY, HSQC, HMBC)

A complete structural elucidation of this compound would require a suite of NMR experiments. 1D NMR (¹H and ¹³C) would provide initial information on the chemical environments of the protons and carbons. Advanced 2D NMR techniques would be essential to assemble the molecular structure unambiguously.

COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks, revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule, particularly around the quaternary carbon and the conjugated diene system.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons, aiding in the confirmation of stereochemistry.

Without experimental spectra, a data table of chemical shifts and coupling constants cannot be created.

Stereochemical Assignment via NMR Data

The stereochemistry of this compound, specifically the configuration of the chiral center at C3 and the geometry of the C5-C6 double bond (E/Z isomerism), would be determined using NMR. The coupling constants between olefinic protons in the COSY spectrum would help assign the double bond geometry, while NOESY experiments would provide evidence for the spatial arrangement of substituents around the chiral center. However, no such data is currently available.

Mass Spectrometry (MS) Applications

No experimental mass spectrometry data for this compound has been published or indexed in major databases.

Fragmentation Pattern Analysis

Analysis by mass spectrometry, particularly with electron ionization (EI), would produce a characteristic fragmentation pattern. Key fragmentation pathways would likely include the loss of a water molecule (M-18) from the alcohol, and cleavage adjacent to the hydroxyl group (alpha-cleavage). The specific fragmentation pattern would be a unique fingerprint for this isomer, but a data table of fragments and their relative intensities cannot be compiled without experimental results.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be the methods of choice for identifying this compound in complex mixtures. These techniques separate the components of a mixture before they are introduced into the mass spectrometer for identification. While these methods are standard for analyzing isomers of terpene alcohols in natural products or synthetic mixtures ymdb.caymdb.ca, no studies have reported the detection of this specific compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

No experimental IR or Raman spectra for this compound are available.

An IR spectrum would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3300-3500 cm⁻¹), C-O stretching (~1100-1200 cm⁻¹), sp³ C-H stretching (~2850-3000 cm⁻¹), and sp² C-H stretching (~3000-3100 cm⁻¹). Crucially, the conjugated C=C double bonds would produce distinct peaks in the 1600-1650 cm⁻¹ region. Raman spectroscopy would complement the IR data, often showing strong signals for the C=C bonds. Without experimental spectra, a table of vibrational frequencies cannot be provided.

Chiroptical Spectroscopy (e.g., VCD) for Absolute Configuration

Determining the absolute configuration (AC) of chiral molecules is a critical task in many scientific fields, particularly in the pharmaceutical and natural product sectors. researchgate.net For molecules that are difficult to crystallize, such as oils or liquids like this compound, Vibrational Circular Dichroism (VCD) spectroscopy offers a powerful alternative to X-ray crystallography for assigning the AC directly in the solution phase. researchgate.netamericanlaboratory.com

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. uit.no The resulting VCD spectrum provides a unique fingerprint for a specific enantiomer. The process for determining the absolute configuration using VCD involves a synergistic approach combining experimental measurement with computational chemistry. researchgate.net

The methodology is as follows:

Conformational Search: A thorough computational search is performed to identify all low-energy conformers of the molecule.

Quantum Chemical Calculations: For a chosen enantiomer (e.g., the R-enantiomer), the infrared and VCD spectra of each significant conformer are calculated using Density Functional Theory (DFT). researchgate.netunibs.it

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical spectrum for that enantiomer. unibs.it

Spectral Comparison: The experimentally measured VCD spectrum of the sample is then compared to the final calculated spectrum. A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer allows for the unambiguous assignment of the R-configuration to the sample. If the experimental spectrum is a mirror image of the calculated one, the sample is assigned the S-configuration. researchgate.net

The power of VCD lies in its sensitivity to the three-dimensional arrangement of atoms, making it an invaluable tool for the non-ambiguous stereochemical assignment of complex and flexible chiral molecules in solution. americanlaboratory.comrsc.org

| Step | Description | Key Considerations |

|---|---|---|

| 1. Experimental Measurement | The VCD and IR spectra of the this compound sample are recorded in a suitable solvent (e.g., CDCl₃). | Solute-solvent interactions can affect molecular conformation and must be considered. americanlaboratory.com |

| 2. Computational Modeling | A computational search for all stable conformers of one enantiomer (e.g., R-3,7-dimethylocta-5,7-dien-3-ol) is conducted. | The accuracy of the conformational search is crucial for a reliable result. unibs.it |

| 3. Spectral Calculation | Ab initio Density Functional Theory (DFT) calculations are performed to predict the IR and VCD spectra for each stable conformer. | Choice of theoretical level and basis set impacts the accuracy of the calculated spectra. unibs.it |

| 4. Boltzmann Weighting | The calculated spectra are weighted according to the relative conformational energies and summed to produce a final, averaged theoretical spectrum. | The weighted average should represent the conformational population in the experimental solution. unibs.it |

| 5. Comparison & Assignment | The experimental VCD spectrum is qualitatively compared to the calculated spectrum. | A direct match confirms the chosen configuration; a mirror-image relationship indicates the opposite configuration. researchgate.net |

Electron Paramagnetic Resonance (EPR) Spin-Trapping Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons. nih.govauburn.edu This makes it an indispensable tool for studying free radicals, which are often highly reactive and short-lived intermediates in chemical reactions such as oxidation. nih.govnih.gov

In the context of this compound, EPR could be employed to investigate its oxidative degradation. Alkenes and tertiary alcohols can be susceptible to oxidation, leading to the formation of radical species like peroxyl (ROO•) and alkoxyl (RO•) radicals. However, these radicals are typically too unstable and exist at concentrations too low for direct detection by EPR. nih.govnih.gov

To overcome this limitation, the technique of spin-trapping is used. nih.gov This method involves adding a "spin trap" compound to the reaction mixture. The spin trap is a molecule that reacts readily with the transient free radical to form a much more stable and persistent nitroxide radical adduct. nih.gov This stable adduct accumulates to a concentration that is detectable by EPR, and the resulting EPR spectrum provides information about the structure of the original, short-lived radical. nih.gov

Commonly used spin traps include nitrones such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and N-tert-butyl-α-phenylnitrone (PBN). nih.govresearchgate.net For instance, if this compound were to undergo oxidation to form a hydroperoxide intermediate (e.g., 7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol), subsequent decomposition could generate peroxyl and alkoxyl radicals. researchgate.netnih.gov An EPR spin-trapping experiment could capture these species, providing mechanistic insights into the compound's oxidative stability and pathways. researchgate.net

| Spin Trap | Abbreviation | Primary Target Radicals | Adduct Characteristics |

|---|---|---|---|

| 5,5-Dimethyl-1-pyrroline N-oxide | DMPO | Superoxide (B77818) (O₂•⁻), Hydroxyl (•OH) | Produces characteristic spectra that can distinguish between different radical adducts. nih.gov |

| N-tert-butyl-α-phenylnitrone | PBN | Carbon-centered radicals, Alkoxyl (RO•), Peroxyl (ROO•) | Forms relatively stable adducts; often used in studies of lipid peroxidation. researchgate.net |

| 5-Diisopropoxyphosphoryl-5-methyl-1-pyrroline N-oxide | DIPPMPO | Superoxide (O₂•⁻) | Forms more persistent superoxide adducts compared to DMPO. |

Computational and Theoretical Insights into this compound

Computational chemistry provides a powerful lens for examining the molecular properties and reactivity of organic compounds. For this compound, a lesser-studied terpene alcohol, theoretical studies offer a foundational understanding of its behavior at a molecular level. This article delves into the computational analysis of this compound, exploring its structure, electronic characteristics, and predicted spectroscopic features.

Industrial and Synthetic Applications of 3,7 Dimethylocta 5,7 Dien 3 Ol and Its Derivatives

Precursor in Fine Chemical Synthesis

The unique molecular framework of 3,7-dimethylocta-5,7-dien-3-ol makes it a valuable precursor in the synthesis of fine chemicals, particularly in the flavor and fragrance industry and in the production of specialty chemicals like vitamins.

This compound and its derivatives are integral to the flavor and fragrance (F&F) industry. researchgate.net Terpenoids, the class of compounds to which this compound belongs, are widely used in industrial applications due to their characteristic aromas. mdpi.com Many of these compounds, including linalool (B1675412), a structural isomer of this compound, are staples in perfumery and are found in a vast majority of cosmetic products. nih.gov

Linalool, for instance, is prized for its pleasant floral and citrus notes and is a key component in the formulation of many perfumes. nih.govchemicalbook.com Its derivatives, such as linalyl acetate (B1210297), also contribute to the diverse palette of scents available to perfumers. nih.govresearchgate.net The demand for these fragrance ingredients has spurred the development of synthetic production methods to supplement their extraction from natural sources. chemicalbook.com

The table below showcases several derivatives of this compound and their applications in the flavor and fragrance industry.

| Compound Name | Application in Flavor and Fragrance |

| Linalool | Used in perfumes for its floral, citrus, fresh, and sweet scent. nih.govchemicalbook.com |

| Linalyl Acetate | A derivative of linalool used as a fragrance ingredient. researchgate.netscentspiracy.com |

| 3,7-dimethyloct-6-en-1-yl methyl carbonate | A valuable fruity-rosy odorant. google.com |

| Ethyl 3,7-dimethylocta-2,6-dienoate | Used as a fragrance ingredient. nih.gov |

Beyond fragrances, derivatives of this compound are crucial intermediates in the synthesis of several specialty chemicals, including essential vitamins and other high-value compounds. Linalool, a closely related compound, is a significant raw material for the production of vitamins A and E. chemicalbook.com The synthesis of these vitamins often involves the transformation of terpene alcohols like linalool through a series of chemical reactions.

Another important application is in the synthesis of rose oxide, a valuable fragrance chemical naturally found in roses and rose oil. wikipedia.org The industrial production of rose oxide can be achieved through the photooxygenation of citronellol, another terpene alcohol, followed by reduction and ring-closure reactions. wikipedia.org A method for producing 3,7-dimethyl-5,7-octadiene-1-ol or rose oxide has also been patented. google.com

The following table highlights key intermediates and the specialty chemicals derived from them.

| Intermediate | Derived Specialty Chemical |

| Linalool | Vitamin A, Vitamin E chemicalbook.com |

| Citronellol | Rose Oxide wikipedia.org |

| 3,7-dimethylocta-5,7-dien-1-ol | Rose Oxide google.com |

Role in Material Science and Polymer Chemistry (e.g., as a monomer or crosslinker)

The application of this compound and its derivatives extends into the realm of material science and polymer chemistry. Terpene-based compounds are recognized as bio-renewable and sustainable resources for the synthesis of materials and intermediates. foreverest.net For instance, 3,7-Dimethyloct-2-en-1-ol has been investigated for its potential use in green chemistry and as a polymer precursor. The presence of reactive functional groups, such as hydroxyl groups and double bonds, in these molecules allows them to participate in polymerization reactions, either as monomers that form the repeating units of a polymer chain or as crosslinkers that create networks between polymer chains, thereby enhancing the material's properties.

Catalysis and Ligand Design

In the field of catalysis, derivatives of this compound have found utility. Dehydrolinalool, also known as 3,7-dimethyl-6-octen-1-yn-3-ol, is a key intermediate in the synthesis of various perfumes and vitamins. chemicalbook.com The synthesis of linalool itself can be achieved through the selective catalytic hydrogenation of dehydrolinalool, employing catalysts such as palladium, rhodium, platinum, or nickel. chemicalbook.com The design of specific ligands can influence the selectivity and efficiency of these catalytic processes. The versatility of these compounds allows for their use in creating complex molecular architectures that can act as ligands, binding to metal centers and directing the course of a chemical reaction.

Advanced Analytical Method Development for Dienol Detection and Quantification

Chromatographic Methodologies (e.g., HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in the analysis of 3,7-dimethylocta-5,7-dien-3-ol.

GC, often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In a study analyzing honey volatiles, GC-TOFMS (Gas Chromatography-Time-of-Flight Mass Spectrometry) was utilized to identify various aroma components, including a related compound, 3,7-dimethyl-1,5,7-octatrien-3-ol. jeol.com The high resolution and sensitivity of TOFMS allow for the effective separation and identification of compounds in complex mixtures.

HPLC methods have also been developed for related terpene alcohols. For instance, a reverse-phase HPLC method can be used to analyze 7-Hydroxy-3,7-dimethyloctanal, a structurally similar compound. sielc.com This method uses a C18 column with a mobile phase of acetonitrile, water, and an acid modifier, demonstrating the utility of HPLC for separating such analytes. sielc.com

| Technique | Matrix | Key Findings | Reference |

|---|---|---|---|

| GC-TOFMS | Honey | Identified 3,7-dimethyl-1,5,7-octatrien-3-ol as an aroma component. | jeol.com |

| RP-HPLC | General (for 7-Hydroxy-3,7-dimethyloctanal) | Successful separation using a C18 column with an acetonitrile/water/acid mobile phase. | sielc.com |

The separation of isomers and impurities is a critical aspect of method development. For GC analysis, the choice of the capillary column's stationary phase is paramount. Different polarities of stationary phases will exhibit varying selectivities towards the dienol and its isomers. Temperature programming, which involves gradually increasing the column temperature during the analysis, is also optimized to achieve baseline separation of closely eluting compounds.

In HPLC, the mobile phase composition, including the ratio of organic solvent to water and the type and concentration of any additives, is fine-tuned to resolve isomers. For instance, in the analysis of a dihydroxy intermediate for statin drugs, various columns and conditions were evaluated to achieve the separation of four stereoisomers. nih.gov The use of a gradient elution on an OD-RH column was found to be effective. nih.gov

Many natural compounds, including this compound, exist as enantiomers, which can have different sensory properties. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee).

Both chiral GC and chiral HPLC can be employed. In chiral GC, a chiral stationary phase is used to differentiate between the enantiomers. For example, enantioselective multidimensional gas chromatography-mass spectrometry has been used to determine the enantiomeric ratios of monoterpene polyols in grapes. researchgate.net

Chiral HPLC, often using columns with chiral stationary phases like those based on cyclodextrins or polysaccharide derivatives, is another powerful technique. A study on the determination of the enantiomeric excess of a chiral dihydroxy intermediate successfully utilized a chiral reverse-phase HPLC method with an OD-RH column. nih.gov This method was able to resolve the four stereoisomers of the compound. nih.gov

| Technique | Analyte Type | Key Aspect | Reference |

|---|---|---|---|

| Enantioselective Multidimensional GC-MS | Monoterpene polyols | Determination of enantiomeric ratios in grapes. | researchgate.net |

| Chiral Reverse Phase HPLC | Chiral dihydroxy intermediate | Resolution of four stereoisomers using an OD-RH column. | nih.gov |

Hyphenated Techniques for Trace Analysis in Complex Matrices (e.g., Honey, Tea, Spirits)

The detection of this compound at trace levels in complex matrices like honey, tea, and spirits requires highly sensitive and selective analytical techniques. Hyphenated techniques, which combine a separation method with a detection method, are ideal for this purpose.

GC-MS is a widely used hyphenated technique. For the analysis of honey volatiles, a sample preparation method called Dehydration Homogeneous Liquid–Liquid Extraction (DHLLE) was developed and coupled with GC-MS. nih.gov This method allowed for the identification of numerous compounds, demonstrating its suitability for fingerprinting and chemical marker screening in honey. nih.gov Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is another common approach for analyzing volatile compounds in tea and spirits.

Liquid chromatography-mass spectrometry (LC-MS) is also a valuable tool, particularly for less volatile or thermally labile compounds. While specific applications for this compound are not detailed in the provided context, the principles of LC-MS are applicable. For instance, a reverse-phase HPLC method for a related compound can be made MS-compatible by replacing phosphoric acid with formic acid in the mobile phase. sielc.com

Validation of Analytical Procedures (Specificity, Accuracy, Precision, Limits of Detection/Quantitation)

Validation of an analytical method is crucial to ensure that the results are reliable and reproducible. This involves assessing several key parameters.

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix.

Accuracy: The closeness of the measured value to the true value. It is typically assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and then analyzed. The DHLLE method for honey volatiles showed satisfactory recoveries ranging from 75.2% to 93.5% for several typical honey volatiles. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). The DHLLE method demonstrated good repeatability with RSD values between 0.8% and 8.9%. nih.gov

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined by analyzing a series of low-concentration standards and assessing the signal-to-noise ratio.

A simple and reliable chiral HPLC method for determining the enantiomeric excess of a chiral dihydroxy intermediate was validated for its accuracy and reliability. nih.gov

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Accuracy (Recovery) | Closeness of measured value to the true value. | 75.2% to 93.5% for typical honey volatiles using DHLLE-GC-MS. | nih.gov |

| Precision (RSD) | Agreement among repeated measurements. | 0.8% to 8.9% for DHLLE-GC-MS analysis of honey volatiles. | nih.gov |

| Specificity | Ability to measure only the analyte of interest. | Confirmed by resolving stereoisomers in a chiral HPLC method. | nih.gov |

Future Perspectives and Emerging Research Areas

Novel Synthetic Routes and Catalyst Development for Enhanced Selectivity and Sustainability

The development of efficient and selective methods for synthesizing 3,7-Dimethylocta-5,7-dien-3-ol is a primary area of future research. Traditional approaches to creating tertiary alcohols and conjugated dienes often involve multi-step processes that may lack stereoselectivity and generate significant waste. organic-chemistry.orgnih.gov Future synthetic strategies will likely prioritize atom economy, the use of environmentally benign reagents, and the development of catalysts that can control the formation of specific isomers.

One promising direction is the application of modern organometallic catalysis. For instance, the use of ruthenium, rhodium, or palladium catalysts in cross-coupling and isomerization reactions could offer direct and selective pathways to conjugated dienes. organic-chemistry.org Research into the use of lithiated allylic phosphonates in olefination reactions with aldehydes has shown high selectivity for the E-isomer of terminal 1,3-dienes, a methodology that could be adapted for the synthesis of this compound. organic-chemistry.org

Furthermore, the development of catalysts for the desymmetric reduction of malonic esters presents a novel approach to producing chiral α-tertiary amines and tertiary alcohols. nih.gov Applying such catalytic systems to suitable precursors could provide a route to enantiomerically enriched this compound.

| Potential Synthetic Approach | Catalyst/Reagent | Anticipated Advantage |

| Organometallic Cross-Coupling | Palladium or Rhodium complexes | High selectivity and efficiency |

| Olefination of Aldehydes | Lithiated allylic phosphonates | High E-isomer selectivity |

| Desymmetric Reduction | Dinuclear zinc catalysts | Access to enantiomerically pure forms |

| Elimination from Dihalides | Strong, sterically hindered bases | Direct formation of conjugated diene system |

Exploration of Untapped Reactivity Pathways for Value-Added Products

The conjugated diene and tertiary alcohol functionalities in this compound suggest a rich and varied reactivity profile that is yet to be fully explored. The conjugated diene system is susceptible to a range of addition reactions, including electrophilic and radical additions, which can proceed via 1,2- or 1,4-addition pathways. pharmaguideline.comlibretexts.org The specific outcomes of these reactions for this compound will depend on kinetic and thermodynamic control, offering opportunities to synthesize a variety of new compounds. chemistrysteps.com

The tertiary alcohol group can undergo dehydration to form further unsaturation, potentially leading to the formation of a triene system. libretexts.orgchemguide.co.uk The conditions for this dehydration, whether acid-catalyzed or using reagents like phosphorus oxychloride, could be fine-tuned to control the regioselectivity of the resulting double bonds. libretexts.orghw.ac.uk The stability of conjugated dienes suggests that they are more stable than their non-conjugated counterparts, a factor that will influence the products of elimination and addition reactions. libretexts.org

Future research will likely focus on harnessing these reactive sites to create novel molecules with potential applications in materials science, pharmaceuticals, and as flavor and fragrance compounds. For example, the Diels-Alder reaction, a powerful tool for the formation of six-membered rings, could be employed using the conjugated diene of this compound to construct complex cyclic architectures. chemistrysteps.com

| Reaction Type | Functional Group Involved | Potential Product Class |

| Electrophilic Addition (e.g., HBr) | Conjugated Diene | Halogenated derivatives (1,2- and 1,4-adducts) |

| Dehydration | Tertiary Alcohol | Trienes |

| Diels-Alder Cycloaddition | Conjugated Diene | Cyclic compounds |

| Oxidation | Tertiary Alcohol | Ketones or cleavage products |

Advanced Computational Modeling for Structure-Property Relationships and Reaction Prediction

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental work. ucdavis.edu Density functional theory (DFT) and ab initio quantum chemistry methods can be used to calculate a range of properties, including enthalpy of formation, combustion, and vaporization, which are crucial for assessing its potential as a biofuel or in other applications. researchgate.netrsc.org

Molecular modeling can also be used to understand the conformational preferences of this compound, such as the s-cis and s-trans conformations of the diene system, which can influence its reactivity in reactions like the Diels-Alder cycloaddition. chemistrysteps.comlibretexts.org Furthermore, computational studies can elucidate the mechanisms of potential reactions, helping to predict the most likely products and transition states. ucdavis.edu For instance, modeling the carbocation intermediates in electrophilic additions can provide insights into the observed regioselectivity. libretexts.org

In the context of enzyme-catalyzed reactions, computational design and docking studies can help to identify or engineer enzymes, such as terpene synthases, that could be used for the production or modification of this compound. ucdavis.edunih.gov This in silico approach can accelerate the development of biocatalytic processes.

Sustainable Production Technologies and Biocatalytic Approaches

The increasing demand for sustainable and "natural" ingredients in the flavor and fragrance industry is driving research into biotechnological production methods. eurekalert.orgadv-bio.com Fermentation using engineered microbes presents a promising alternative to traditional chemical synthesis for compounds like this compound. researchgate.netnih.gov By introducing and optimizing metabolic pathways in host organisms such as E. coli or yeast, it may be possible to produce this dienol from simple sugars or other renewable feedstocks.

Biocatalysis, the use of isolated enzymes or whole cells to perform chemical transformations, is another key area of future research. mdpi.com Lipases, for example, are widely used for the kinetic resolution of racemic alcohols, which could be a viable method for obtaining enantiomerically pure forms of this compound. mdpi.com Terpene synthases are another class of enzymes that could be harnessed, as they are capable of catalyzing complex cyclization and rearrangement reactions to produce a vast array of terpenoids. rsc.orgnih.gov Engineering these enzymes could lead to biocatalysts tailored for the specific synthesis of this compound.

Flow biocatalysis, where enzymatic reactions are carried out in continuous flow systems, offers advantages in terms of efficiency, scalability, and process control. nih.gov This technology could be applied to the enzymatic synthesis or modification of this compound, leading to more sustainable and cost-effective production processes.

| Sustainable Technology | Key Principle | Potential Application to this compound |

| Microbial Fermentation | Engineered metabolic pathways in microorganisms. researchgate.net | De novo synthesis from renewable feedstocks. |

| Biocatalysis (Enzymatic) | Use of isolated enzymes for specific transformations. mdpi.com | Enantioselective synthesis or modification. |

| Whole-Cell Biotransformation | Use of whole microbial cells to convert a precursor. frontiersin.org | Conversion of a related terpene into the target dienol. |

| Flow Biocatalysis | Continuous enzymatic reaction in a flow system. nih.gov | Efficient and scalable production. |

Q & A

Q. Q1. What are the recommended analytical methods for characterizing 3,7-Dimethylocta-5,7-dien-3-ol in synthetic mixtures?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching for volatile terpenoids. Structural confirmation requires nuclear magnetic resonance (NMR), focusing on olefinic proton signals (δ 5.0–5.5 ppm for conjugated dienes) and methyl group multiplicity . For purity assessment, HPLC with UV detection (λ = 210–240 nm) is recommended, as applied to structurally similar alcohols like 7-dehydrocholesterol (98.61% purity via HPLC in ).

Q. Q2. How should researchers address safety concerns during handling?

- Risk Management : highlights dermal sensitization risks for 3,7-Dimethyl-2-octen-1-ol, a related terpenoid. Apply similar precautions: use nitrile gloves, fume hoods, and avoid direct skin contact. Stability data from suggest short shelf life; store at -20°C under inert gas (N₂/Ar) to prevent oxidation .

Q. Q3. What synthetic routes are documented for analogous terpenoid alcohols?

- Synthesis Strategies : While no direct route is provided, outlines ester/amide coupling methods for terpene derivatives. For 3,7-dimethylocta-1,5,7-trien-3-ol (hotrienol), isolation from Rhododendron essential oils is noted . Consider semi-synthesis from geraniol or citronellol precursors via acid-catalyzed cyclization.

Advanced Research Questions

Q. Q4. How can conflicting data on bioactivity be resolved for structurally similar compounds?

Q. Q5. What experimental designs mitigate instability issues during in vivo studies?

Q. Q6. How do stereochemical variations impact biological activity in terpenoid alcohols?

- Analysis : Compare enantiomers via chiral GC columns. highlights hotrienol’s role in essential oil bioactivity; similar studies on this compound should assess enantiomer-specific effects on antimicrobial or pheromonal activity .

Data Contradictions and Limitations

- Safety vs. Application : restricts 3,7-Dimethyl-2-octen-1-ol due to sensitization, while supports hotrienol’s use in essential oils. This discrepancy underscores the need for compound-specific toxicology profiling .

- Structural Ambiguity : The provided evidence primarily addresses cholesta-5,7-dien-3-ol (a steroid) and hotrienol (a trienol), not the exact target compound. Researchers must verify nomenclature and structural assignments.

Critical Research Gaps

- Synthetic Protocols : No direct routes for this compound are documented; prioritize method development.

- Mechanistic Studies : Lack of data on enzymatic interactions or ecological roles (e.g., pheromones, plant defenses).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.